Cas no 1931949-03-9 (Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-)

(1R,2R)-2-(3-メチルフェノキシ)シクロペンタノールは、光学活性を有するシクロペンタノール誘導体であり、高い立体選択性と純度が特徴です。この化合物は、不斉中心を2つ持つため、医薬品中間体や光学材料の合成において重要な役割を果たします。特に、立体特異的反応を必要とする触媒やキラル補助剤としての応用が期待されます。分子中のフェノキシ基とヒドロキシル基が反応性に富み、官能基変換の多様性に優れています。高い光学純度(通常99%以上)を保証するため、不斉合成や立体構造が重要な研究分野で有用です。

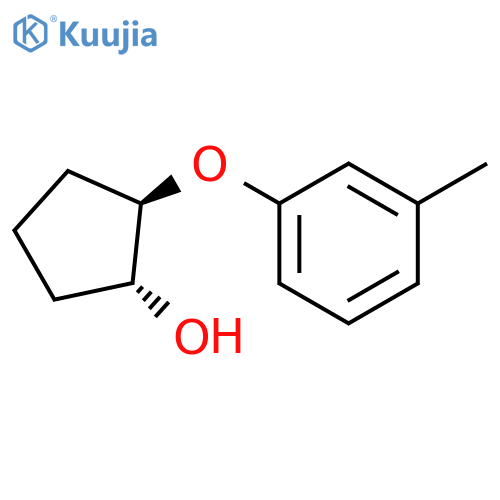

1931949-03-9 structure

商品名:Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-

CAS番号:1931949-03-9

MF:C12H16O2

メガワット:192.254243850708

CID:5267498

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- 化学的及び物理的性質

名前と識別子

-

- Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-

-

- インチ: 1S/C12H16O2/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(12)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12-/m1/s1

- InChIKey: SUEDTHZIBSJUPT-VXGBXAGGSA-N

- ほほえんだ: [C@@H]1(O)CCC[C@H]1OC1=CC=CC(C)=C1

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361036-5.0g |

(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |

1931949-03-9 | 95.0% | 5.0g |

$1406.0 | 2025-02-20 | |

| Enamine | EN300-361036-0.1g |

(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |

1931949-03-9 | 95.0% | 0.1g |

$427.0 | 2025-02-20 | |

| Enamine | EN300-361036-0.5g |

(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |

1931949-03-9 | 95.0% | 0.5g |

$465.0 | 2025-02-20 | |

| Enamine | EN300-361036-2.5g |

(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |

1931949-03-9 | 95.0% | 2.5g |

$949.0 | 2025-02-20 | |

| Enamine | EN300-361036-0.05g |

(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |

1931949-03-9 | 95.0% | 0.05g |

$407.0 | 2025-02-20 | |

| Enamine | EN300-361036-10.0g |

(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |

1931949-03-9 | 95.0% | 10.0g |

$2085.0 | 2025-02-20 | |

| Enamine | EN300-361036-1.0g |

(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |

1931949-03-9 | 95.0% | 1.0g |

$485.0 | 2025-02-20 | |

| Enamine | EN300-361036-0.25g |

(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol |

1931949-03-9 | 95.0% | 0.25g |

$447.0 | 2025-02-20 |

Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)- 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

1931949-03-9 (Cyclopentanol, 2-(3-methylphenoxy)-, (1R,2R)-) 関連製品

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量